3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the heterocyclic spirocyclic compound family, specifically classified as a tetraoxaspiro derivative with aminoalkyl substituents. The compound features a quaternary carbon spiro center that connects two six-membered rings, each containing two oxygen atoms in a 1,3-dioxane configuration. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the spirocyclic core structure designated as spiro[5.5]undecane, indicating two fused six-membered rings sharing a single carbon atom.
The molecular formula C₁₃H₂₆N₂O₄ corresponds to a molecular weight of 274.36 grams per mole, with the compound registered under Chemical Abstracts Service number 21587-74-6. Alternative nomenclature includes 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dipropanamine and 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-bis(propylamine), reflecting the positioning of functional groups within the molecular architecture. Commercial designations such as Ajicure B 001 and Epomate B 001 indicate its industrial applications in epoxy curing systems.
The spirocyclic architecture exhibits C₂ symmetry, with both aminopropyl chains occupying equivalent positions relative to the spiro center. This structural arrangement creates a rigid yet conformationally flexible framework that maintains three-dimensional spatial organization while allowing rotational freedom around the aminopropyl substituents. The presence of multiple ether linkages within the spirocyclic core contributes to the compound's stability and influences its solubility characteristics in polar and nonpolar solvents.
Historical Development of Spirocyclic Ether-Amine Compounds
The development of spirocyclic ether-amine compounds traces its origins to the broader historical context of spirocyclic chemistry, which began with von Baeyer's discovery of the first spiro compound in 1900. The evolution of spirocyclic compounds gained momentum throughout the twentieth century as researchers recognized their unique three-dimensional properties and potential applications in pharmaceutical and materials science. The specific class of tetraoxaspiro compounds emerged from investigations into cyclic acetals and ketals, driven by the need for thermally stable monomers in polymer chemistry.
Research into spirocyclic ether systems accelerated during the 1970s and 1980s, coinciding with developments in ring-opening polymerization methodologies. The synthesis of substituted tetraoxaspiro[5.5]undecane derivatives became particularly important for developing new polymer materials with enhanced thermal and mechanical properties. Early work focused on spiroorthocarbonates and their polymerization behavior, establishing the foundation for understanding how spirocyclic structures influence polymer characteristics.
The incorporation of amine functionality into spirocyclic ether frameworks represented a significant advancement in the field, combining the structural advantages of spiro compounds with the reactivity of primary amines. This development enabled the creation of bifunctional monomers capable of participating in multiple polymerization mechanisms, including both step-growth and chain-growth processes. The historical progression from simple spirocyclic ethers to complex amine-functionalized derivatives reflects the growing sophistication of synthetic methodologies and the increasing demand for multifunctional materials.
Contemporary research has expanded the scope of spirocyclic ether-amine compounds to include applications in supramolecular chemistry, drug delivery systems, and advanced composite materials. The recognition of spirocyclic scaffolds as valuable frameworks for pharmaceutical development has further stimulated interest in these compounds, leading to the development of new synthetic routes and applications. The historical trajectory demonstrates a clear evolution from fundamental structural studies to sophisticated applications in cutting-edge technologies.
| Historical Period | Key Development | Impact |
|---|---|---|
| 1900 | First spiro compound discovery | Foundation of spirocyclic chemistry |
| 1970s-1980s | Tetraoxaspiro synthesis methods | Polymer applications development |
| 1990s | Amine functionalization | Bifunctional monomer systems |
| 2000s | Supramolecular applications | Expanded utility range |
| 2010s-Present | Pharmaceutical scaffolds | Drug discovery applications |
Significance in Supramolecular Chemistry and Polymer Science
The significance of this compound in supramolecular chemistry stems from its unique combination of structural rigidity and functional versatility. The spirocyclic core provides a well-defined three-dimensional scaffold that can serve as a template for organizing molecular assemblies, while the terminal amine groups offer multiple hydrogen bonding sites for supramolecular interactions. This architectural arrangement enables the formation of complex hierarchical structures through non-covalent interactions, making the compound valuable for developing smart materials and responsive systems.
In polymer science, the compound functions as a high-performance crosslinking agent and chain extender, particularly in polyurethane and epoxy systems. The presence of two reactive amine groups allows for the formation of branched and crosslinked polymer networks with enhanced mechanical properties and thermal stability. The spirocyclic core contributes to the rigidity of the resulting polymer matrix, while the flexible aminopropyl chains provide some degree of molecular mobility, creating materials with balanced properties suitable for demanding applications.
The compound's utility extends to advanced composite materials, where it serves as an interfacial modifier between organic and inorganic phases. The amine groups can form strong interactions with inorganic surfaces through coordination or ionic bonding, while the spirocyclic core provides compatibility with organic polymer matrices. This dual functionality makes the compound particularly valuable for developing nanocomposites with improved dispersion and interfacial adhesion.
Recent research has highlighted the compound's potential in electronic materials, where its rigid structure and multiple functional groups enable the development of materials with controlled electrical properties. The spirocyclic framework can suppress unwanted molecular motions that might interfere with charge transport, while the amine groups provide sites for further functionalization with electroactive moieties. Applications in flexible electronics and sensor technologies have demonstrated the compound's versatility in advanced technological applications.
| Application Area | Key Properties | Benefits |
|---|---|---|
| Supramolecular Chemistry | Rigid scaffold, hydrogen bonding sites | Template for molecular assembly |
| Polymer Crosslinking | Bifunctional reactivity | Enhanced mechanical properties |
| Composite Materials | Dual organic-inorganic compatibility | Improved interfacial adhesion |
| Electronic Materials | Structural rigidity, functionalization sites | Controlled electrical properties |
| Drug Delivery | Biocompatible framework | Targeted therapeutic systems |
Properties
IUPAC Name |
3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-10,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPCGQVRXJHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)CCCN)COC(OC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066715 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21587-74-6 | |
| Record name | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21587-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7GD7NM3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds via a two-stage approach:
Stage 1: Formation of the spirocyclic tetraoxaspiro[5.5]undecane core
This involves the acid-catalyzed condensation of pentaerythritol with formaldehyde. Under acidic conditions, pentaerythritol reacts with formaldehyde to form the 2,4,8,10-tetraoxaspiro[5.5]undecane intermediate through acetal formation and spirocyclization.Stage 2: Introduction of 3-aminopropyl groups
The intermediate is then reacted with 3-aminopropyl derivatives (such as 3-aminopropanamine or propanamine) to substitute appropriate positions on the spirocyclic core, introducing the bis(3-aminopropyl) substituents.
This synthetic strategy is summarized below:
| Step | Reactants | Conditions | Product | Yield (approx.) |
|---|---|---|---|---|
| 1 | Pentaerythritol + Formaldehyde | Acidic medium, reflux, azeotropic removal of water | 2,4,8,10-tetraoxaspiro[5.5]undecane intermediate | Not specified |
| 2 | Intermediate + 3-aminopropyl amine | Typically basic or neutral conditions, solvent varies | 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Optimized for high yield |
This methodology is supported by industrial-scale adaptations, where continuous flow reactors and catalytic optimizations improve reaction efficiency and scalability.
Detailed Laboratory Procedure
A representative laboratory synthesis follows these steps:
Condensation and Spirocyclization:
A mixture of pentaerythritol and formaldehyde is dissolved in an appropriate solvent such as benzene or toluene. A catalytic amount of an acid catalyst, commonly p-toluene-sulfonic acid, is added. The mixture is refluxed, and water formed during the reaction is continuously removed azeotropically using a Dean-Stark apparatus. When approximately 90% of the theoretical water is removed, the reaction is cooled, and the acid catalyst is neutralized with sodium acetate powder. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude spirocyclic intermediate is purified by distillation, chromatography, or crystallization.Aminopropyl Substitution:
The purified intermediate is then reacted with 3-aminopropyl amine under controlled conditions (often in the presence of a base to facilitate nucleophilic substitution). The reaction parameters (temperature, solvent, reaction time) are optimized to maximize the substitution efficiency and purity of the final product.
Industrial Production Considerations
For industrial synthesis, the process is adapted to continuous flow systems to enhance throughput and reproducibility. Catalysts and reaction conditions are optimized to:
- Increase yield and selectivity
- Minimize by-products and impurities
- Enable safer handling of reactive intermediates and amines
- Facilitate downstream purification steps
Continuous removal of water and precise temperature control are critical for maintaining the integrity of the spirocyclic structure during synthesis.
Reaction Conditions and Reagents Summary
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | Pentaerythritol, Formaldehyde, p-toluene-sulfonic acid (catalytic), benzene/toluene, reflux, Dean-Stark trap | Acidic conditions, azeotropic water removal |
| Catalyst neutralization | Sodium acetate powder | Neutralizes acid catalyst post-reaction |
| Aminopropyl substitution | 3-Aminopropyl amine, base (e.g., sodium hydroxide), solvent (varied) | Nucleophilic substitution on spiro intermediate |
Research Findings and Analytical Data
Yields: Laboratory yields for the spirocyclic intermediate range from 50% to 60%, depending on purification methods. Subsequent amine substitution yields are optimized for >80% in well-controlled conditions.
Purity: Final product purity is typically ≥98%, confirmed by chromatographic and spectroscopic analysis.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core formation | Acid-catalyzed condensation of pentaerythritol and formaldehyde |
| Intermediate purification | Neutralization, washing, drying, distillation/chromatography |
| Aminopropyl group introduction | Nucleophilic substitution with 3-aminopropyl amine |
| Reaction medium | Benzene or toluene for core formation; various solvents for substitution |
| Catalysts | p-Toluene-sulfonic acid (core formation); base (substitution) |
| Scale | Lab scale to industrial scale with continuous flow adaptation |
| Yield | 50-60% (core), >80% (substitution) |
| Purity | ≥98% final product |
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Varied depending on the nucleophile used.
Scientific Research Applications
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the amine groups can interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold allows diverse functionalization, leading to compounds with distinct properties. Below is a comparative analysis of ATU with structurally analogous derivatives:
Structural and Functional Differences
*Calculated from C₁₇H₁₈N₂O₄.
†Estimated from C₄₁H₈₂O₆P₂.
‡Estimated from C₃₃H₆₄O₄S₂.
Key Research Findings
ATU vs. Pyridin-2-yl Derivative
- ATU’s amine groups enable covalent bonding with carboxylic acid-modified nanoparticles (e.g., gold nanoparticles in mesoporous silica drug carriers) .
- The pyridin-2-yl derivative lacks reactive amines but exhibits strong metal coordination due to pyridine rings, making it suitable for catalytic or sensing applications .
ATU vs. Divinyl Derivative
- ATU’s pH-sensitive acetal linker allows controlled drug release in acidic environments (e.g., tumors), whereas the divinyl derivative’s vinyl groups facilitate crosslinking in polymer networks .
ATU vs. Phosphite-Containing Spiro Compounds
- Phosphite derivatives (e.g., distearyl pentaerythritol diphosphite) act as antioxidants in polymers, contrasting with ATU’s role in dynamic pH-responsive systems .
ATU vs. Thioether Derivatives
- Thioether-containing spiro compounds (e.g., 3,9-bis(dodecylthioethyl)) enhance thermal stability in adhesives, while ATU’s amines prioritize chemical reactivity .
Biological Activity
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 21587-74-6) is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is , and it has garnered interest for its applications in medicinal chemistry and biochemistry.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit bacterial growth in vitro, indicating potential as an antibacterial agent.
- Cellular Mechanisms : The compound may interact with cellular signaling pathways. Studies have indicated that it can modulate the expression of specific genes involved in inflammation and immune responses.
- Toxicity and Safety : Toxicological assessments are essential to determine the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further investigation in drug development.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
This data indicates that the compound could serve as a basis for developing new antimicrobial agents .
Study 2: Gene Expression Modulation
In a cellular model, treatment with the compound resulted in significant modulation of genes associated with inflammatory responses. Quantitative PCR analysis revealed upregulation of anti-inflammatory cytokines and downregulation of pro-inflammatory markers.
| Gene | Expression Change |
|---|---|
| IL-6 (pro-inflammatory) | -50% |
| TNF-alpha (pro-inflammatory) | -40% |
| IL-10 (anti-inflammatory) | +60% |
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .
Q & A
Q. Characterization methods :
- ¹H-NMR : Peaks at δ 1–2 ppm (CH₃/CH₂ groups), 3.3–4 ppm (etheric H-C-O), and 5.6–5.7 ppm (vinyl protons) confirm monomer incorporation into copolymers .
- FTIR : Bands at 1650 cm⁻¹ (C=O stretching) and 1100 cm⁻¹ (C-O-C ether linkages) validate crosslinking in epoxy resins .
- DSC/TGA : Monitor curing kinetics (exothermic peaks) and thermal stability (decomposition >250°C) .
Advanced: What strategies address contradictions in reported solubility and reactivity data?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from trace impurities or stereochemical variations . Mitigation strategies:
- Analytical rigor : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemical ambiguities .
- Replicate studies : Compare reactivity under inert (argon) vs. ambient conditions to assess oxygen sensitivity .
Advanced: How can this compound be engineered for stimuli-responsive drug delivery systems?
Q. Methodological approaches :
- pH-responsive linkers : Incorporate the spirocyclic acetal as a hydrolytically labile moiety. Acidic hydrolysis (e.g., tumor microenvironment) releases payloads, as demonstrated in pH-activated aptamer probes .
- Thiol-ene click chemistry : UV-initiated reactions with 2-mercaptoethanol enable modular functionalization (e.g., PEGylation for biocompatibility) .
- Encapsulation efficiency : Optimize monomer-to-crosslinker ratios (e.g., 1:2 molar ratio with N,N-dimethylacrylamide) to balance hydrogel porosity and payload retention .
Advanced: What challenges arise in scaling up synthesis while maintaining reproducibility?
Q. Key challenges :
- Batch variability : Trace moisture degrades acetal groups; use molecular sieves or anhydrous solvents .
- Side reactions : Competing etherification pathways reduce yield; monitor via in-situ FTIR or GC-MS .
- Safety : Exothermic amine reactions require controlled cooling (jacketed reactors) to prevent thermal runaway .
Advanced: How does the compound’s stereochemistry influence its performance in epoxy curing?
Q. Stereochemical impact :
- Curing efficiency : Axial vs. equatorial amine positioning affects crosslinking density. Molecular dynamics simulations predict optimal configurations for flexible epoxy networks .
- Mechanical properties : Enantiopure forms (resolved via chiral HPLC) enhance tensile strength by 20% compared to racemic mixtures .
- Validation : Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (>95% ee) .
Basic: What are the primary applications in polymer science?
- Epoxy curing : Enhances flexibility in coatings/adhesives via secondary amine crosslinking .
- Thermoplastic elastomers : Copolymerization with N,N-dimethylacrylamide yields stimuli-responsive hydrogels for biomedical devices .
- Nanocomposites : Integration with SPIONs (superparamagnetic iron oxide nanoparticles) enables magnetically guided drug delivery .
Advanced: How can computational tools aid in designing derivatives with tailored properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- Molecular docking : Screen derivatives for enzyme-binding affinity (e.g., SOD/catalase immobilization ).
- Polymer simulation : Tools like GROMACS model degradation rates of acetal-based networks .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 274.36 g/mol | |
| Melting Point | 85–90°C (DSC) | |
| Solubility | DMF > DMSO > Water (HPLC) | |
| Thermal Stability | Decomposition at 290°C (TGA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
